molecular formula C8H11N3O B14853061 1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone

1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone

Cat. No.: B14853061
M. Wt: 165.19 g/mol
InChI Key: ZNVLWGFDTJGTFX-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone is a heterocyclic compound that features a pyrimidine ring substituted with a dimethylamino group at the 2-position and an ethanone group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone typically involves the reaction of 2-chloro-4-dimethylaminopyrimidine with ethyl acetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(4-Methyl-2-morpholin-4-yl-pyrimidin-5-yl)-ethanone
  • 1-(4-Methyl-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
  • 1-(4-Methyl-2-piperidin-1-yl-pyrimidin-5-yl)-ethanone

Uniqueness: 1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-[2-(dimethylamino)pyrimidin-4-yl]ethanone

InChI

InChI=1S/C8H11N3O/c1-6(12)7-4-5-9-8(10-7)11(2)3/h4-5H,1-3H3

InChI Key

ZNVLWGFDTJGTFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=NC=C1)N(C)C

Origin of Product

United States

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